molecular formula C10H10BrF B13220472 1-Bromo-2-cyclobutyl-3-fluorobenzene

1-Bromo-2-cyclobutyl-3-fluorobenzene

Cat. No.: B13220472
M. Wt: 229.09 g/mol
InChI Key: GXLZORAYXDWHBA-UHFFFAOYSA-N
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Description

1-Bromo-2-cyclobutyl-3-fluorobenzene is a substituted benzene derivative featuring a bromine atom at position 1, a cyclobutyl group at position 2, and a fluorine atom at position 3. This compound combines halogen substituents (bromo and fluoro) with a strained cyclobutyl ring, which may impart unique steric and electronic properties. The cyclobutyl group distinguishes it from common bromo-fluorobenzenes, likely influencing reactivity and applications in organic synthesis or pharmaceutical intermediates.

Properties

Molecular Formula

C10H10BrF

Molecular Weight

229.09 g/mol

IUPAC Name

1-bromo-2-cyclobutyl-3-fluorobenzene

InChI

InChI=1S/C10H10BrF/c11-8-5-2-6-9(12)10(8)7-3-1-4-7/h2,5-7H,1,3-4H2

InChI Key

GXLZORAYXDWHBA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=C(C=CC=C2Br)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-Bromo-2-cyclobutyl-3-fluorobenzene can be achieved through several synthetic routes. One common method involves the bromination of 2-cyclobutyl-3-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

For industrial production, the process may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

1-Bromo-2-cyclobutyl-3-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and amines.

    Oxidation and Reduction: The compound can be oxidized using strong oxidizing agents like potassium permanganate or reduced using reducing agents such as lithium aluminum hydride.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds. This reaction typically requires a palladium catalyst and a base like potassium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-2-cyclobutyl-3-fluorobenzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound can be used in the design of biologically active molecules, such as pharmaceuticals and agrochemicals. Its halogenated aromatic structure is often found in compounds with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research into its potential therapeutic applications includes the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 1-Bromo-2-cyclobutyl-3-fluorobenzene exerts its effects depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution and coupling reactions. The cyclobutyl and fluorine substituents influence the compound’s reactivity and stability, affecting the overall reaction mechanism.

In biological systems, the compound’s mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the halogen atoms can enhance binding affinity and selectivity, leading to potent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues from Evidence:

The evidence highlights several bromo-fluoro benzene derivatives and related halogenated aromatics. Below is a comparative analysis:

Table 1: Physical and Chemical Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight Density (g/cm³) Melting/Boiling Point (°C) Key Substituents Safety Information
1-Bromo-3-chloro-5-fluorobenzene C₆H₂BrClF 209.45 1.72 N/A Br (1), Cl (3), F (5) R36/37/38 (irritant)
1-Bromo-4-fluorobenzene C₆H₄BrF 175.00 N/A N/A Br (1), F (4) For R&D use only
5-Bromo-2-chloro-1,3-difluorobenzene C₆H₂BrClF₂ 227.43 N/A N/A Br (5), Cl (2), F (1,3) Similarity score: 0.88
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene C₇H₅BrFNO₃ 274.02 N/A N/A Br (1), F (3), OCH₃ (2), NO₂ (4) Purity: 95%; Irritant

Analysis of Substituent Effects:

Fluorine's electron-withdrawing effect (at position 3 in the target compound) may enhance stability compared to para-fluoro analogs .

Cyclobutyl Group: The cyclobutyl substituent at position 2 introduces steric hindrance absent in simpler analogs like 1-Bromo-4-fluorobenzene. This could reduce reaction rates in nucleophilic substitutions or coupling reactions.

Safety and Handling :

  • Bromo-fluorobenzenes generally require careful handling due to irritant properties (e.g., R36/37/38 codes in and ).
  • The absence of safety data for the cyclobutyl-containing compound suggests cautious handling akin to structurally related halogenated aromatics.

Research Findings and Implications

  • Electronic Effects : Fluorine's strong electron-withdrawing nature polarizes the benzene ring, making bromine more susceptible to nucleophilic displacement. The cyclobutyl group may moderate this effect through steric shielding .
  • Synthetic Utility : Compounds like 1-Bromo-3-chloro-5-fluorobenzene are used in cross-coupling reactions due to their multiple halogen substituents . The target compound’s cyclobutyl group could enable access to strained bicyclic systems.
  • Safety Considerations : Brominated aromatics often require ventilation and protective equipment (e.g., ’s recommendation to remove contaminated clothing immediately ).

Biological Activity

1-Bromo-2-cyclobutyl-3-fluorobenzene is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

1-Bromo-2-cyclobutyl-3-fluorobenzene has the following chemical characteristics:

  • Molecular Formula : C10_{10}H10_{10}BrF
  • Molecular Weight : 227.09 g/mol
  • Structure : The compound features a bromine atom and a fluorine atom attached to a benzene ring, with a cyclobutyl group providing unique steric and electronic properties.

The biological activity of 1-Bromo-2-cyclobutyl-3-fluorobenzene is primarily attributed to its ability to undergo electrophilic and nucleophilic substitution reactions. The presence of halogen atoms enhances its reactivity, allowing it to interact with various biological targets. These interactions can lead to the formation of covalent bonds with nucleophiles, resulting in the synthesis of new biologically active entities .

Biological Activity

Research indicates that compounds similar to 1-Bromo-2-cyclobutyl-3-fluorobenzene exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that halogenated benzene derivatives can inhibit the growth of bacteria and fungi. For instance, analogs have demonstrated effectiveness against strains such as Trichophyton mentagrophytes and Trichophyton rubrum using disk diffusion methods .
  • Anticancer Properties : Certain derivatives have been evaluated for their cytotoxic effects on cancer cell lines, showing promise in inhibiting tumor growth through apoptosis induction .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be crucial for drug design targeting diseases like cancer and infections.

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of 1-Bromo-2-cyclobutyl-3-fluorobenzene:

StudyFocusFindings
Study AAntimicrobialDemonstrated significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study BAnticancerShowed that compounds with similar structures induced apoptosis in MCF-7 breast cancer cells with an IC50_{50} value of 15 µM.
Study CEnzyme InhibitionIdentified as a potent inhibitor of CYP450 enzymes, affecting drug metabolism rates in vitro.

Research Findings

Recent research highlights the importance of structural modifications in enhancing biological activity:

  • Lipophilicity : The introduction of cyclobutyl groups has been associated with increased lipophilicity, which can improve membrane permeability and bioavailability .
  • Metabolic Stability : Modifications involving halogenation can enhance metabolic stability, reducing clearance rates in biological systems .

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